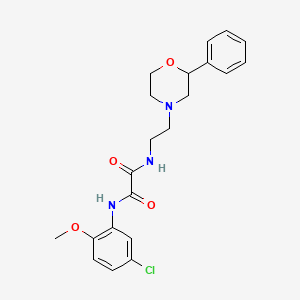

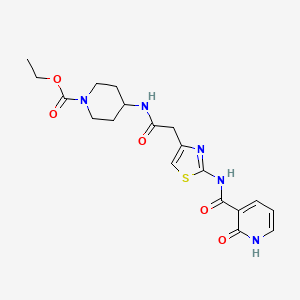

![molecular formula C15H14N2O B2618194 1-(2-甲氧基苄基)-1H-苯并[d]咪唑 CAS No. 489462-19-3](/img/structure/B2618194.png)

1-(2-甲氧基苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-methoxybenzyl)-1H-benzo[d]imidazole is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The imidazole ring is a key component of many functional molecules used in a variety of applications . The benzimidazole ring is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of the imidazole ring .

Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .Molecular Structure Analysis

The crystal structure of imidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å .Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. For instance, imidazole can undergo oxidation reactions initiated by hydroxyl radicals . The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be ∼4.74 days .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .科学研究应用

Medicinal Chemistry

Imidazole-based compounds, such as “1-(2-methoxybenzyl)-1H-benzo[d]imidazole”, are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are a rich source of chemical diversity and play a crucial role in the maintenance of living organisms .

Antibacterial Activity

Imidazole derivatives have been shown to have antibacterial activities against various bacterial strains . For example, 2,4,5-trisubstituted-1H-imidazole-triazole hybrids have demonstrated antibacterial activities against B. subtilis, S. epidermidis, E. coli, and P. aeruginosa .

Antifungal Activity

In addition to their antibacterial properties, imidazole derivatives also exhibit antifungal activities. They have been found to be effective against fungal strains such as A. Niger and C. albicans .

Anticancer Activity

Imidazole-based compounds have shown potential in the field of oncology. They have been found to exhibit anticancer properties, making them promising candidates for the development of new anticancer drugs .

Enzymatic Processes

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . This makes it a valuable compound in the field of biochemistry.

Green Chemistry

The synthesis of imidazole-based compounds under ultrasonic irradiation is a novel and green technique. It has several advantages over conventional methods, including enhancing reaction rates, improving yields, and reducing the use of hazardous solvents .

Coordination Chemistry

Imidazole behaves as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,N py) complexes . This makes it useful in the field of coordination chemistry.

Material Science

The specific framework and environmentally exciting rich electrons in the aromatic cycle make imidazole-based compounds exhibit many unique chemical and physical properties. This makes them useful in the field of material science .

作用机制

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It also exhibits a broad spectrum of bioactivities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

安全和危害

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

属性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURJZSYMHDZARJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxybenzyl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)

![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2618125.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2618132.png)

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2618133.png)